[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid
Description
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid is a cyclohexylacetic acid derivative characterized by a 4-methylbenzylsulfanyl substituent at the 1-position of the cyclohexane ring.
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methylsulfanyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2S/c1-13-5-7-14(8-6-13)12-19-16(11-15(17)18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKPWPSQGOXVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2(CCCCC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a benzyl halide with a thiol in the presence of a base.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alkoxides, bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Amines, ethers
Scientific Research Applications
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound can influence various cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Antioxidant Activity: It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclohexylacetic Acid Derivatives
The following table highlights key structural differences and similarities:
Key Observations :
- Bioactivity: Gabapentin’s aminomethyl group enables active transport across biological membranes, a feature absent in sulfanyl derivatives, which may rely on passive diffusion .
- Metabolic Stability : The carbamoylmethyl group in 2-[1-(carbamoylmethyl)cyclohexyl]acetic acid reduces susceptibility to oxidative metabolism compared to thioethers .
Pharmacological and Toxicological Comparisons
Antioxidant Activity
A Schiff base analog, [1-({[(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (Compound 11), exhibited an IC₅₀ of 253.15 mg/mL in DPPH radical scavenging assays, significantly weaker than gallic acid (IC₅₀ = 23.46 mM) .
Toxicity Profiles
- Nitrosourea Analogs : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) demonstrates dose-limiting hematopoietic toxicity (thrombocytopenia, leukopenia) at 130 mg/m² . While structurally distinct, this highlights that cyclohexyl derivatives require careful toxicity profiling.
- Gabapentin: Minimal hepatic or renal toxicity, with primary side effects being dizziness and somnolence . Sulfanyl derivatives may exhibit different toxicity due to sulfur metabolism pathways.
Biological Activity
[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid, a compound with the CAS number 87242-91-9, is notable for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a cyclohexyl group attached to an acetic acid moiety, with a 4-methyl-benzylsulfanyl substituent. Its unique structure suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research indicates that derivatives of cyclohexyl acetic acids exhibit significant anticonvulsant properties. A related study demonstrated that certain esters derived from similar compounds showed potent anticonvulsant activity in mouse models, suggesting that this compound may possess similar effects due to structural similarities .
| Compound | ED50 (mmol/kg) | Comparison to Phenobarbital |
|---|---|---|
| 7k | 0.0056 | 10-fold more potent |
| 7b | 0.0821 | Lower potency |
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory properties. It potentially acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by mediating prostaglandin synthesis.
The proposed mechanism of action involves the modulation of specific receptors and enzymes linked to pain and inflammation pathways. By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, thus alleviating pain and inflammation.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, insights can be drawn from related compounds which have shown favorable pharmacokinetic profiles conducive to therapeutic applications.
Study on Analog Compounds
A study on structurally similar compounds revealed that modifications in substituents significantly affect biological activity. For instance, certain analogs demonstrated enhanced anticonvulsant activity without neurotoxicity, indicating that similar modifications could enhance the efficacy of this compound .
Clinical Implications
The potential use of this compound in clinical settings as an analgesic or anti-inflammatory agent warrants further investigation. Its unique structure may provide advantages over existing therapies by offering improved efficacy or reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
